![molecular formula C26H29N5O3S B2747330 N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-48-3](/img/structure/B2747330.png)
N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
One area of research has explored similar compounds for their anticancer properties, particularly as inhibitors of the kinesin spindle protein (KSP), which is crucial for cell division. A study by Theoclitou et al. (2011) discovered a compound exhibiting both high biochemical potency and suitable pharmaceutical properties for clinical development as a cancer treatment agent. This compound arrested cells in mitosis, leading to cell death, supported by a favorable pharmacokinetic profile and significant in vivo efficacy, highlighting its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
Antimicrobial Activity
Research into related benzamide derivatives has shown promise in antimicrobial applications. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against various bacterial strains and fungi. The presence of a fluorine atom in these compounds was essential for enhancing antimicrobial effectiveness (Desai et al., 2013).
Novel Polymer Synthesis
Butt et al. (2005) focused on synthesizing novel aromatic polyimides, incorporating similar benzamide structures for enhanced material properties. These polymers exhibited solubility in common organic solvents and thermal stability, making them suitable for various industrial applications (Butt et al., 2005).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds inhibited cyclooxygenase enzymes and showed high selectivity for COX-2 inhibition, offering a potential therapeutic option for inflammation and pain management (Abu‐Hashem et al., 2020).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Gangjee et al. (2005) designed and synthesized antitumor agents acting as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Their study illustrates the potential of utilizing the pyrrolo[2,3-d]pyrimidine scaffold for developing potent antitumor agents with dual inhibitory activity (Gangjee et al., 2005).
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-17-7-9-20(10-8-17)24(33)28-22-23(27)29-26(30-25(22)34)35-16-21(32)31-13-11-19(12-14-31)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,28,33)(H3,27,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVSWFSEFHQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.